1-Benzyl-4,5,6-trimethylpiperidin-3-one
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the piperidine backbone. The parent structure, piperidin-3-one, is modified by a benzyl group at the nitrogen atom (position 1) and methyl groups at carbons 4, 5, and 6. The compound’s molecular formula is C₁₅H₂₁NO , with a molecular weight of 231.33 g/mol . Key identifiers include its CAS registry number (1315366-43-8 ) and canonical SMILES representation (CC1C(C)C(=O)CN(CC2C=CC=CC=2)C1C ), which encodes the spatial arrangement of substituents.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₁NO |
| Molecular Weight | 231.33 g/mol |
| CAS Registry Number | 1315366-43-8 |
| SMILES | CC1C(C)C(=O)CN(CC2C=CC=CC=2)C1C |
| InChIKey | DVDWJFDLDUYNRK-UHFFFAOYSA-N |
The benzyl group introduces aromatic character, while the methyl substituents influence the compound’s conformational stability and intermolecular interactions.
Historical Context of Piperidinone Derivatives in Organic Chemistry
Piperidinone derivatives have played a pivotal role in organic chemistry since the late 19th century, serving as intermediates in alkaloid synthesis and chiral building blocks for pharmaceuticals. The discovery of naturally occurring piperidine alkaloids, such as coniine and piperine, spurred interest in synthetic analogs. By the mid-20th century, methods for N-alkylation and ketone functionalization of piperidinones were established, enabling the preparation of compounds like this compound.
The development of Huisgen cycloaddition and other modern synthetic techniques further expanded the utility of piperidinones in constructing polycyclic frameworks. For example, triazole-functionalized piperidinones (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazole) demonstrated applications in click chemistry and drug design. These advances laid the groundwork for exploring structurally complex derivatives, including those with multiple methyl substituents, to study steric effects on reactivity.
Position Within Alkaloid and Bioactive Compound Taxonomies
This compound belongs to the piperidinone subclass of alkaloids, characterized by a six-membered ring containing one nitrogen atom and a ketone group. Within bioactive compound taxonomies, it is classified as a tertiary amine due to the benzyl group attached to the nitrogen, which enhances lipophilicity and potential blood-brain barrier permeability.
Piperidinones are structurally related to tropane alkaloids (e.g., cocaine) and synthetic pharmaceuticals (e.g., donepezil), sharing a common emphasis on nitrogen heterocycles for biological activity. The methyl groups at positions 4, 5, and 6 introduce steric hindrance, which may influence binding affinity to enzymatic targets or modulate metabolic stability. Comparative studies with simpler piperidinones, such as 3,5-dimethyl-2,6-diphenylpiperidin-4-one, highlight the role of substitution patterns in determining physicochemical properties like solubility and crystallinity.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-benzyl-4,5,6-trimethylpiperidin-3-one |
InChI |
InChI=1S/C15H21NO/c1-11-12(2)15(17)10-16(13(11)3)9-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |
InChI Key |
DVDWJFDLDUYNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CN(C1C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Alkylation Approach
One common approach involves starting with a 4,5,6-trimethylpiperidin-3-one precursor, which can be synthesized via cyclization of appropriate keto-amines or amino alcohols with methylated precursors. The benzyl group is then introduced through nucleophilic substitution using benzyl halides or benzylamine derivatives.
- Step 1: Synthesis of 4,5,6-trimethylpiperidin-3-one via cyclization of methyl-substituted amino ketones.
- Step 2: N-Benzylation by reaction with benzyl bromide or benzyl chloride under basic conditions.
- Step 3: Purification by recrystallization or chromatography to isolate the pure compound.
This method is supported by general synthetic protocols for similar piperidinone derivatives, as described in literature for 1-Benzyl-2,4,5-trimethylpiperidin-3-one, where condensation reactions followed by alkylation and oxidation steps are employed.
One-Pot Synthesis via Michael Addition and Cyclization
An efficient and industrially scalable method involves a one-pot reaction starting from benzylamine and methylated acrylates or related Michael acceptors:
- Step 1: Benzylamine is reacted with an excess of methyl-substituted acrylates in an organic solvent.
- Step 2: The mixture is stirred at room temperature, then heated to 50–60 °C for 9–24 hours to promote Michael addition and intramolecular cyclization.
- Step 3: Organic bases are added to facilitate ring closure and ketone formation.
- Step 4: The reaction mixture is purified by distillation and crystallization to yield high-purity this compound.
This method reduces byproduct formation and improves yield and purity, as demonstrated in analogous syntheses of 1-Benzyl-4-piperidone derivatives.
Reduction of Benzoyl Precursors
Another route involves the reduction of 1-benzoyl-4,5,6-trimethylpiperidin-3-one precursors using hydride donors such as triethylsilane or sodium borohydride:
- Step 1: Synthesis of 1-benzoyl-4,5,6-trimethylpiperidin-3-one by acylation of the piperidinone ring.
- Step 2: Selective reduction of the benzoyl group to introduce the benzyl substituent.
- Step 3: Purification to isolate the target compound.
This method requires careful control of reaction conditions due to the sensitivity and flammability of reducing agents, and is less favored for large-scale production.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Yield & Purity |
|---|---|---|---|---|
| Multi-step Condensation & Alkylation | Cyclization → Alkylation → Purification | Well-established, adaptable | Multi-step, time-consuming | Moderate to high |
| One-pot Michael Addition & Cyclization | Benzylamine + acrylate → heating → base treatment | High yield, high purity, scalable | Requires precise temperature control | High (>80%), high purity |
| Reduction of Benzoyl Precursors | Acylation → Reduction → Purification | Direct benzyl introduction | Hazardous reagents, safety risks | Variable, moderate |
Notes on Reaction Conditions and Optimization
- Temperature Control: Maintaining 50–60 °C during one-pot synthesis optimizes cyclization and reduces side reactions.
- Molar Ratios: Using an excess of acrylate (2.6 to 5 equivalents) minimizes mono-ester byproducts.
- Purification: Distillation under atmospheric pressure followed by crystallization ensures recovery of unreacted materials and high product purity.
- Safety: Handling of reducing agents like triethylsilane requires inert atmosphere and explosion-proof setups.
Research and Industrial Relevance
The synthesis of this compound is significant for medicinal chemistry, where piperidinone scaffolds serve as intermediates for drug candidates targeting neurological and inflammatory pathways. Efficient, scalable preparation methods are crucial for advancing research and development.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,5,6-trimethylpiperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-Benzyl-4,5,6-trimethylpiperidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,5,6-trimethylpiperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their similarity indices (based on molecular descriptors) are listed below:
| Compound Name | CAS Number | Similarity Index | Key Substituents |
|---|---|---|---|
| 1-Benzyl-3,3-dimethylpiperidin-4-one | 173186-91-9 | 0.88 | 3,3-dimethyl, 4-keto |
| 1-Benzyl-4-methylpiperidin-3-one HCl | 1303968-15-1 | 0.89 | 4-methyl, 3-keto, hydrochloride salt |
| (3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one | 324769-03-1 | 0.88 | 3,5-dimethyl stereoisomer |
| 1-Benzyl-3-methylpiperidin-4-one | 34737-89-8 | 0.88 | 3-methyl, 4-keto |
Structural Insights :
Key Observations :
- Safety : 1-Benzyl-3,3-dimethylpiperidin-4-one poses acute toxicity (H302) and skin/eye irritation risks (H315, H319), common in aromatic amines .
- Stability: Compounds with conjugated systems (e.g., (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one) may exhibit enhanced stability due to resonance .
Biological Activity
1-Benzyl-4,5,6-trimethylpiperidin-3-one (commonly referred to as FITM) is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a piperidine ring with three methyl groups and a benzyl substituent, suggests a range of interactions with biological targets, particularly in the context of pharmacological applications. This article reviews the biological activity of FITM, emphasizing its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Physical Properties
- Molecular Weight : 205.28 g/mol
- Melting Point : Not extensively documented; requires experimental determination.
- Solubility : Soluble in organic solvents; limited data on aqueous solubility.
The biological activity of FITM primarily stems from its ability to interact with various receptors and enzymes within the body. Preliminary studies suggest that it may exhibit:
- Antioxidant properties : Potentially mitigating oxidative stress.
- Anticancer activity : Inhibiting tumor cell proliferation through various mechanisms.
Pharmacodynamics
FITM's pharmacological profile indicates that it may act on multiple biological pathways. The compound has been studied for its effects on:
- Cell Cycle Regulation : Evidence suggests it may interfere with key regulatory proteins involved in the cell cycle, promoting apoptosis in cancer cells.
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems could indicate applications in neuropharmacology.
Anticancer Activity
A study published in 2022 explored the effects of similar piperidine derivatives on BCL6 degradation in lymphoma models. Although not directly studying FITM, the findings provide insights into how piperidine compounds can influence cancer cell behavior. The study indicated that modifications in the piperidine structure significantly affected binding affinity and degradation efficacy against BCL6, a protein implicated in various malignancies .
Antioxidant Effects
Research has indicated that compounds similar to FITM possess antioxidant properties. These compounds have been shown to scavenge free radicals effectively, which may contribute to their protective effects against cellular damage .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
